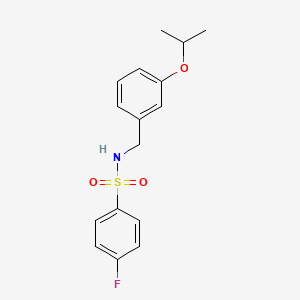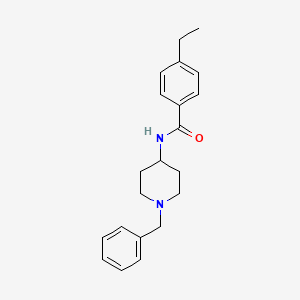![molecular formula C21H29N5O3S B4625982 4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4625982.png)
4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine
Overview
Description
4-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H29N5O3S and its molecular weight is 431.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.19911098 g/mol and the complexity rating of the compound is 658. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound is involved in the synthesis of various heterocyclic compounds, demonstrating the chemical versatility and potential reactivity of this molecular structure. Notably, the preparation of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties has been explored, with some derivatives showing antimicrobial activity (Ammar, Y., Saleh, N., Micky, J., Abbas, H., & El-Gaby, M., 2004, ChemInform). These syntheses underscore the compound's role in generating bioactive molecules, further indicating its relevance in pharmaceutical and biochemical research contexts.
Antimicrobial and Antiproliferative Activities
Research focusing on the antimicrobial and antiproliferative properties of derivatives showcases the potential therapeutic applications of compounds synthesized from this chemical structure. For instance, certain derivatives have been found to exhibit antimicrobial activity, highlighting the compound's utility in the development of new antimicrobial agents (Ammar, Y., Saleh, N., Micky, J., Abbas, H., & El-Gaby, M., 2004, ChemInform). Furthermore, synthesized derivatives have been evaluated for their antiproliferative effect against various human cancer cell lines, with certain compounds demonstrating potential as anticancer agents (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012, Archives of Pharmacal Research). These findings underscore the compound's significance in the development of novel therapeutics targeting microbial infections and cancer.
Herbicidal Applications
The compound's derivatives have also been explored for their herbicidal activity, emphasizing its applicability in agricultural sciences. Studies on new pyrimidine and triazine intermediates for herbicidal sulfonylureas reveal that derivatives of this compound can be selective post-emergence herbicides in cotton and wheat, suggesting its potential utility in crop protection (Hamprecht, G., Mayer, H., Westphalen, K., & Walter, G., 1999, Pesticide Science).
properties
IUPAC Name |
4-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]-2-methyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-16-14-18(6-7-19(16)29-3)30(27,28)26-12-10-25(11-13-26)21-15-20(22-17(2)23-21)24-8-4-5-9-24/h6-7,14-15H,4-5,8-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPFZFXXOZREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3-chlorophenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4625912.png)
![N-[2-(3-chlorophenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4625914.png)
![N-ethyl-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4625919.png)
![3-(4-chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B4625922.png)
![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)


![2-[(4-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4625952.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)